N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide is a complex organic compound that features an indole moiety, a thiazole ring, and a propanamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Once the intermediates are prepared, they can be coupled using a condensation reaction to form the final compound. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution .
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, dihydrothiazole derivatives, and various substituted indole and phenyl derivatives .
Scientific Research Applications
N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide likely involves interactions with various molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the thiazole ring can interact with enzymes involved in oxidative stress . These interactions can lead to various biological effects, including modulation of neurotransmitter levels and inhibition of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbinol, as well as thiazole derivatives like thiamine (vitamin B1) and benzothiazole .
Uniqueness
N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide is unique due to its combination of an indole moiety, a thiazole ring, and a propanamide group. This combination of functional groups gives it unique chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C24H25N3O3S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C24H25N3O3S/c1-15-23(19-13-18(30-4)10-11-21(19)27(15)2)20-14-31-24(25-20)26-22(28)12-7-16-5-8-17(29-3)9-6-16/h5-6,8-11,13-14H,7,12H2,1-4H3,(H,25,26,28) |
InChI Key |
DKAQBPLBICPEOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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